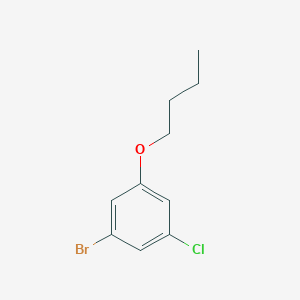

1-Bromo-3-butoxy-5-chlorobenzene

Description

1-Bromo-3-butoxy-5-chlorobenzene is a halogenated aromatic compound featuring bromine, chlorine, and a butoxy substituent on a benzene ring. The compound’s structure suggests moderate polarity due to the electron-withdrawing effects of bromine and chlorine, balanced by the electron-donating butoxy group. Such compounds are typically used in organic synthesis, pharmaceuticals, and materials science, particularly in cross-coupling reactions or as intermediates in agrochemical production .

Properties

IUPAC Name |

1-bromo-3-butoxy-5-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWDSRKQQQHRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxy-5-chlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of 1-Bromo-3-butoxy-5-chlorobenzene typically involves the use of bulk manufacturing processes. These processes often include the use of bromine and chlorine reagents under controlled conditions to ensure the selective substitution on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-butoxy-5-chlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the bromine or chlorine atoms can be replaced by other substituents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include bromine, chlorine, and other halogenating agents.

Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives .

Scientific Research Applications

1-Bromo-3-butoxy-5-chlorobenzene has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological systems and their interactions with halogenated benzene derivatives.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-butoxy-5-chlorobenzene involves its interaction with molecular targets and pathways within a system. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on halogenated benzene derivatives with analogous substituents, emphasizing structural variations and their impact on physicochemical properties, reactivity, and safety.

Structural Analogues and Key Properties

Reactivity and Functional Group Influence

- Electrophilic Substitution : The bromine and chlorine atoms (strong electron-withdrawing groups) deactivate the benzene ring, directing further substitution to meta and para positions. The butoxy group (electron-donating) may slightly counteract this effect, increasing reactivity at ortho/para positions relative to pure halogenated benzenes .

- Nucleophilic Displacement: Bromine’s higher leaving-group ability compared to chlorine makes it more reactive in SNAr (nucleophilic aromatic substitution) reactions. For example, 1-Bromo-3-chloro-5-nitrobenzene is likely more reactive than its non-nitro analogs due to the nitro group’s strong electron-withdrawing effect .

Research Findings and Gaps

- For example, 3-Bromo-5-chlorotoluene is prepared via bromination of chlorotoluene .

- Data Limitations : Key parameters (e.g., melting/boiling points, exact solubility) for 1-Bromo-3-butoxy-5-chlorobenzene are absent in the evidence, necessitating experimental validation.

Biological Activity

1-Bromo-3-butoxy-5-chlorobenzene is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant studies that highlight its significance in various applications.

1-Bromo-3-butoxy-5-chlorobenzene has the molecular formula and features a bromine atom, a chlorine atom, and a butoxy group attached to a benzene ring. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further investigation into its pharmacological effects.

Mechanisms of Biological Activity

The biological activity of 1-Bromo-3-butoxy-5-chlorobenzene is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial properties : Many halogenated compounds demonstrate efficacy against various bacterial strains.

- Anticancer activity : Some studies suggest that such compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

A study conducted on halogenated aromatic compounds, including derivatives like 1-Bromo-3-butoxy-5-chlorobenzene, showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-Bromo-3-butoxy-5-chlorobenzene | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

This data suggests that 1-Bromo-3-butoxy-5-chlorobenzene could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have investigated the effects of 1-Bromo-3-butoxy-5-chlorobenzene on various cancer cell lines. One notable study demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis. The study utilized flow cytometry and Western blot analysis to confirm activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

| A549 | 40 | Inhibition of proliferation |

These findings indicate that 1-Bromo-3-butoxy-5-chlorobenzene may serve as a lead compound for further anticancer drug development.

Case Studies

Several case studies have highlighted the potential applications of 1-Bromo-3-butoxy-5-chlorobenzene in medicinal chemistry:

-

Case Study on Antimicrobial Efficacy :

A research team evaluated the effectiveness of various halogenated compounds against antibiotic-resistant strains. The results indicated that 1-Bromo-3-butoxy-5-chlorobenzene exhibited superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option. -

Case Study on Cancer Treatment :

In a collaborative study involving multiple institutions, researchers assessed the cytotoxic effects of this compound on lung and breast cancer cells. The results demonstrated significant tumor growth inhibition in animal models treated with 1-Bromo-3-butoxy-5-chlorobenzene, paving the way for clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.